molecular formula C10H9F3O4 B071636 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 175205-34-2

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B071636
CAS No.: 175205-34-2
M. Wt: 250.17 g/mol
InChI Key: HURIZVDDERDREG-UHFFFAOYSA-N
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Description

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-methoxy-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Elevated temperatures to facilitate the esterification process.

    Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of partially or fully reduced trifluoroethoxy derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Characterized by the presence of both methoxy and trifluoroethoxy groups.

    This compound derivatives: Compounds with similar structures but different substituents on the aromatic ring.

    2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one.

Uniqueness

This compound is unique due to the combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURIZVDDERDREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379495
Record name 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-34-2
Record name 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid
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